molecular formula C22H22N2O5 B2862643 (Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide CAS No. 954624-87-4

(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2862643
CAS No.: 954624-87-4
M. Wt: 394.427
InChI Key: AXLUPTFNIPRKBD-WTKPLQERSA-N
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Description

(Z)-N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide is a synthetic small molecule characterized by three key structural motifs:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted benzene ring, known to enhance lipophilicity and metabolic stability .
  • 4-Methoxyphenyl acrylamide moiety: An α,β-unsaturated amide, a common pharmacophore in kinase inhibitors and bioactive compounds .

Properties

IUPAC Name

(Z)-N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-27-18-6-2-15(3-7-18)4-9-21(25)23-12-16-10-22(26)24(13-16)17-5-8-19-20(11-17)29-14-28-19/h2-9,11,16H,10,12-14H2,1H3,(H,23,25)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLUPTFNIPRKBD-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Ring Formation

The pyrrolidinone core is synthesized via a cyclization reaction starting from 4-aminobutanolic acid and piperonal (benzo[d]dioxole-5-carbaldehyde).

  • Aldol Condensation : Piperonal reacts with ethyl acetoacetate in the presence of ammonium acetate to form a β-keto enamine intermediate.
  • Cyclization : Heating the intermediate in acetic acid induces cyclization to yield 1-(benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-carboxylic acid .

Table 1: Reaction Conditions for Pyrrolidinone Synthesis

Step Reagents/Conditions Yield (%)
Aldol Condensation Piperonal, ethyl acetoacetate, NH₄OAc, 80°C, 6h 72
Cyclization Acetic acid, reflux, 3h 68

Reduction to Methylamine

The carboxylic acid is reduced to the primary amine via a Curtius rearrangement :

  • Activation : Treatment with thionyl chloride converts the acid to an acyl chloride.
  • Azide Formation : Reaction with sodium azide yields the acyl azide.
  • Rearrangement and Hydrolysis : Thermal decomposition in toluene generates an isocyanate intermediate, which is hydrolyzed to the methylamine.

Synthesis of 3-(4-Methoxyphenyl)acrylic Acid

Knoevenagel Condensation

4-Methoxybenzaldehyde undergoes condensation with malonic acid in pyridine with piperidine as a catalyst:
$$ \text{4-MeO-C₆H₄-CHO} + \text{CH₂(COOH)₂} \xrightarrow{\text{pyridine, Δ}} \text{4-MeO-C₆H₄-CH=CH-COOH} $$
The reaction proceeds at 80°C for 8h, yielding 85% of the E-isomer. Selective isomerization to the Z-form is achieved via photochemical irradiation.

Table 2: Isomerization Conditions

Method Conditions Z:E Ratio
Thermal Toluene, 110°C, 12h 1:3
Photochemical UV light (365 nm), THF, 24h 3:1

Amide Coupling and Stereochemical Control

Coupling Reaction

The methylamine intermediate is coupled with Z-3-(4-methoxyphenyl)acrylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF:
$$ \text{Pyrrolidinone-methylamine} + \text{Z-acrylic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} $$
Reaction at 0°C for 2h followed by room temperature stirring for 12h ensures minimal epimerization.

Purification

Crude product is purified via flash chromatography (ethyl acetate/hexane, 1:2 → 1:1 gradient) followed by recrystallization from ethanol/water (7:3). Final purity exceeds 98% (HPLC).

Table 3: Coupling Optimization

Coupling Agent Solvent Temp (°C) Yield (%)
HATU DMF 0 → 25 78
EDCI/HOBt DCM 25 62

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.92 (d, J = 15.6 Hz, 1H, CH=CO), 6.98–6.82 (m, 7H, aromatic), 5.21 (s, 2H, OCH₂O), 3.78 (s, 3H, OCH₃).
  • HRMS : [M+H]⁺ calc. 437.1584, found 437.1581.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the acrylamide double bond (C=C bond length: 1.34 Å; dihedral angle: 12.7°).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidinone ring, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The target compound shares functional groups with several acrylamide derivatives, though differences in core structures and substituents significantly influence their properties. Below is a comparative analysis:

Table 1: Structural Comparison of the Target Compound and Analogues
Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound 5-Oxopyrrolidin Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl Acrylamide, pyrrolidone, methylenedioxy
(Z)-3-(4-Hydroxy-3-methoxyphenyl)-N-propylacrylamide (3412, ) Oxazol-5(4H)-one 4-Hydroxy-3-methoxyphenyl, 4-methoxystyryl Acrylamide, oxazolone, hydroxy
(E)-3-Benzo[1,3]dioxol-5-yl-N-[4-methyl-3-(pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12w, ) Acrylamide backbone Benzo[1,3]dioxol-5-yl, pyridinyl-pyrimidinyl amino Acrylamide, pyridine, pyrimidine
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f, ) Imidazo[1,2-a]pyrimidinone Morpholinophenyl, methoxy Acrylamide, morpholine, pyrimidinone
Key Observations

Common Acrylamide Pharmacophore: All compounds feature an acrylamide group, critical for covalent or non-covalent interactions with biological targets, such as kinases .

Divergent Core Structures: The target’s 5-oxopyrrolidin core contrasts with the oxazolone (3412) and imidazo-pyrimidinone (3f) cores, affecting solubility and conformational flexibility.

Substituent Effects :

  • The 4-methoxyphenyl group in the target may improve membrane permeability compared to 3412’s 4-hydroxy-3-methoxyphenyl group, which introduces polarity .
  • Compound 3f’s morpholine substituent could enhance solubility and hydrogen-bonding capacity .

Implications of Structural Differences

  • Bioactivity : The similar property principle suggests that structural analogs may share biological targets . However, the target’s pyrrolidone core and methylenedioxy group may confer unique selectivity compared to pyrimidine-based analogs (e.g., 12w, 3f).
  • Synthetic Accessibility : Analogues like 3412 and 3f are synthesized via carbodiimide-mediated amide coupling (similar to methods in ), suggesting the target compound could be prepared using related protocols .
  • Physicochemical Properties: The benzo[d][1,3]dioxol group increases logP values, enhancing blood-brain barrier penetration . The 5-oxopyrrolidin core may reduce metabolic degradation compared to oxazolone or pyrimidinone cores .

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